

"2-(2-(4-Nitrophenoxy)ethoxy)acetic acid" comparative study of linker efficiency

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Compound of Interest

Compound Name: 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid
CAS No.: 1228792-08-2
Cat. No.: B1447630

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Comparative Study: 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid Linker Efficiency

Executive Summary

In the rational design of bifunctional molecules (PROTACs), the linker is not merely a passive connector but a critical determinant of ternary complex stability, cell permeability, and degradation efficiency.^{[1][2][3]}

2-(2-(4-Nitrophenoxy)ethoxy)acetic acid represents a "hybrid" class of linkers. It combines the water solubility of a short polyethylene glycol (PEG) chain with the structural rigidity and lipophilicity of an aromatic system. This guide compares its performance against standard aliphatic and pure PEG linkers, demonstrating its utility in optimizing the "Goldilocks" zone of linker physicochemical properties.

Technical Profile & Mechanism of Action

Molecule Identity[4]

- Systematic Name: **2-(2-(4-Nitrophenoxy)ethoxy)acetic acid**[4]
- Structural Formula:
- Functional Class: Heterobifunctional Linker Precursor (Carboxylic Acid + Masked Amine).
- Key Feature: The 4-nitrophenoxy moiety serves as a masked aniline. Upon reduction, it provides a rigid aromatic attachment point, often crucial for E3 ligase ligands (e.g., Thalidomide derivatives) where the phenyl ring is part of the pharmacophore.

Mechanism: The "Masked" Advantage

Unlike standard linear linkers (e.g., HO-PEG-COOH), this molecule incorporates a latent reactive group (Nitro).

- Step 1 (Acid Coupling): The free carboxylic acid is coupled to the first ligand (Warhead or E3 Ligand) via standard amide bond formation.
- Step 2 (Nitro Reduction): The nitro group is selectively reduced to an aniline ().
- Step 3 (Amine Coupling): The newly generated aniline reacts with the second ligand.

Comparative Analysis: Performance Metrics

This section evaluates the linker against the two most common alternatives: Pure PEG (flexible, hydrophilic) and Alkyl Chains (rigid, hydrophobic).

Solubility & Permeability Trade-off

The inclusion of the phenoxy group modulates the Hydrophilic-Lipophilic Balance (HLB).

Feature	Pure PEG Linker (e.g., PEG3-COOH)	Alkyl Linker (e.g., C6-COOH)	2-(2-(4-Nitrophenoxy)ethoxy) acetic acid
Aqueous Solubility	High (Excellent for dissolving hydrophobic warheads)	Low (Risk of aggregation)	Moderate (Ether oxygens maintain solubility; Phenyl ring reduces it slightly)
Cell Permeability	Low (Polar surface area is high)	High (Lipophilic)	Balanced (Aromatic ring improves membrane passive diffusion vs. pure PEG)
Conformational Rigidity	Low (High entropic penalty upon binding)	Moderate	High (Phenyl ether restricts rotation, potentially aiding ternary complex formation)
Metabolic Stability	Susceptible to oxidative cleavage (in long chains)	High	High (Aryl ethers are metabolically robust)

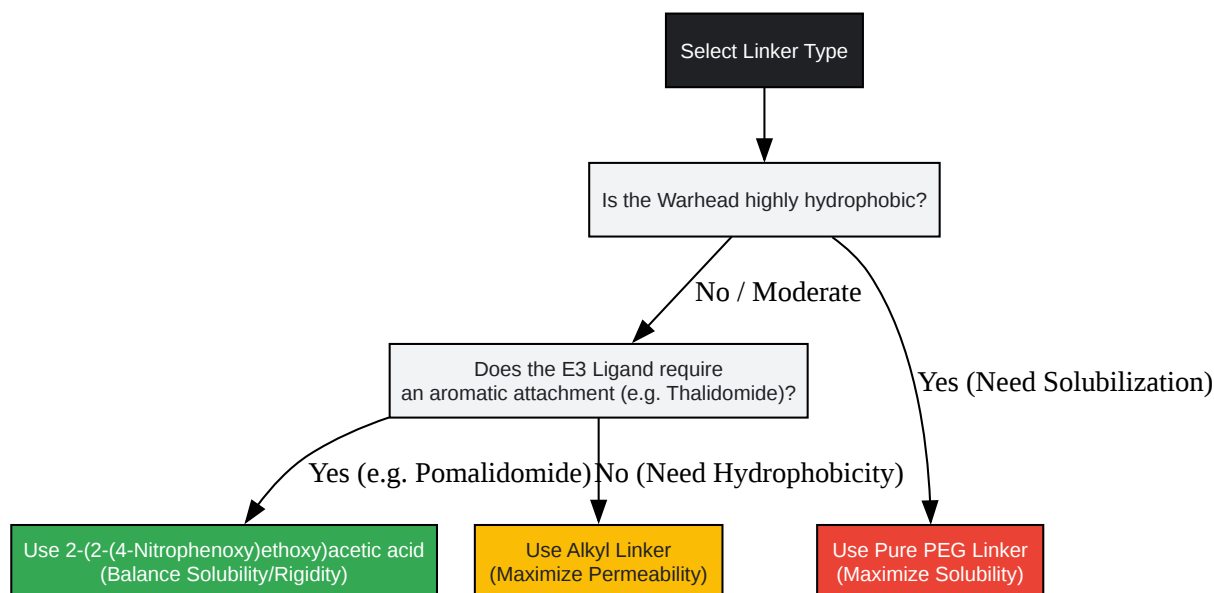
Impact on Ternary Complex Stability (Cooperativity)

Experimental evidence in PROTAC development suggests that linker rigidity often correlates with higher degradation potency (

).

- Pure PEG: The high flexibility results in a large "entropic penalty" when the ternary complex (Target-Linker-E3) forms. The linker must "freeze" into a specific conformation.
- Phenoxy-PEG (This Linker): The planar aromatic ring limits the degrees of freedom. If the length is optimal, this pre-organization reduces the entropic cost, leading to a more stable ternary complex and faster degradation kinetics.

Decision Matrix: When to Use This Linker?



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Figure 1: Strategic decision tree for selecting **2-(2-(4-Nitrophenoxy)ethoxy)acetic acid** based on physicochemical requirements.

Experimental Protocols

Safety Note: Nitro-aromatics can be toxic. Handle with appropriate PPE in a fume hood.

Synthesis Workflow: Coupling & Activation

This protocol describes the conjugation of the linker to an amine-bearing Warhead (), followed by activation for the E3 ligand.

Phase A: Amide Coupling (Acid End)

- Dissolution: Dissolve **2-(2-(4-Nitrophenoxy)ethoxy)acetic acid** (1.0 eq) in anhydrous DMF.
- Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes at

to activate the carboxylic acid.

- Coupling: Add the amine-bearing Warhead (, 1.0 eq). Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
- Validation: Monitor by LC-MS. The Nitro group () provides a distinct UV signature around 300-320 nm.
- Workup: Dilute with EtOAc, wash with , saturated , and brine. Dry over .

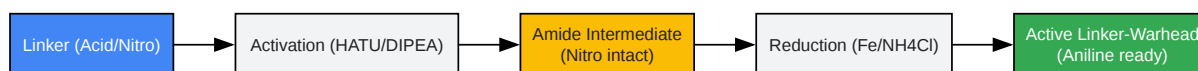
Phase B: Nitro Reduction (Unmasking the Amine)

Standard Hydrogenation can be too aggressive for some warheads. The Iron/Ammonium Chloride method is gentler.

- Setup: Dissolve the Intermediate (from Phase A) in Ethanol/Water (4:1).
- Reagents: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (, 5.0 eq).
- Reaction: Heat to with vigorous stirring for 1-2 hours.
- Monitoring: LC-MS will show a mass shift of -30 Da (Conversion of [46] to [16]).
- Purification: Filter through a Celite pad to remove iron residues. Concentrate the filtrate.

- Result: You now have an Aniline-terminated linker-warhead conjugate, ready for the final coupling to the E3 ligand (e.g., via nucleophilic aromatic substitution on Fluorothalidomide).

Workflow Visualization



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Figure 2: Step-wise activation pathway from the nitro-precursor to the reactive aniline species.

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